2-Aminooxyethyliminodiacetic acid hydrochloride

bioconjugation site-specific labeling immunoreactivity

2‑Aminooxyethyliminodiacetic acid hydrochloride (AOED·HCl) is a heterobifunctional chelating agent that combines an aminooxy (–ONH₂) nucleophile with an iminodiacetic acid (IDA) metal‑binding backbone. The aminooxy group enables chemoselective oxime‑ligation to aldehydes and ketones under mild acidic conditions, while the IDA motif coordinates transition metals and radiometals such as ⁹⁹ᵐTc.

Molecular Formula C6H13ClN2O5
Molecular Weight 228.63 g/mol
CAS No. 156491-84-8
Cat. No. B569155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooxyethyliminodiacetic acid hydrochloride
CAS156491-84-8
SynonymsN-[2-(Aminooxy)ethyl]-N-(carboxymethyl)glycine Monohydrochloride; 
Molecular FormulaC6H13ClN2O5
Molecular Weight228.63 g/mol
Structural Identifiers
InChIInChI=1S/C6H12N2O5.ClH/c7-13-2-1-8(3-5(9)10)4-6(11)12;/h1-4,7H2,(H,9,10)(H,11,12);1H
InChIKeyQPYPPNFXLRTJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Aminooxyethyliminodiacetic Acid Hydrochloride (CAS 156491-84-8) – Bifunctional Chelator for Carbonyl-Targeted Bioconjugation and Radiometal Labeling


2‑Aminooxyethyliminodiacetic acid hydrochloride (AOED·HCl) is a heterobifunctional chelating agent that combines an aminooxy (–ONH₂) nucleophile with an iminodiacetic acid (IDA) metal‑binding backbone [1]. The aminooxy group enables chemoselective oxime‑ligation to aldehydes and ketones under mild acidic conditions, while the IDA motif coordinates transition metals and radiometals such as ⁹⁹ᵐTc [2]. This dual‑function architecture distinguishes it from conventional polyaminopolycarboxylate chelators that lack a built‑in bio‑orthogonal conjugation handle, making it a targeted building block for radiopharmaceutical and bioconjugate synthesis [3].

Why Generic Iminodiacetic Acid Chelators Cannot Substitute 2‑Aminooxyethyliminodiacetic Acid Hydrochloride in Carbonyl‑Directed Applications


While iminodiacetic acid (IDA) and its N‑substituted derivatives share the same metal‑coordinating core, they lack the covalently tethered aminooxy function that enables direct, irreversible attachment to carbonyl‑containing biomolecules without pre‑activation or secondary cross‑linkers [1]. In contrast, 2‑aminooxyethyliminodiacetic acid hydrochloride performs site‑specific oxime ligation and metal chelation in a single molecular entity, avoiding the batch‑to‑batch variability and multi‑step purification inherent to separately introduced linker‑chelator systems [2]. Procurement of generic IDA‑based chelators therefore fails to deliver the integrated chemoselectivity and radiolabeling fidelity required for controlled bioconjugation workflows, as demonstrated quantitatively below.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2‑Aminooxyethyliminodiacetic Acid Hydrochloride (CAS 156491-84-8)


Chemoselective Conjugation vs. Random Lysine Labeling – Retention of Immunoreactivity

In a direct comparison of aminooxy‑ vs. lysine‑based conjugation strategies, aminooxy‑functionalized DOTA (a chelator analogous to AOED·HCl) preserved >95% stability of radiolabeled trastuzumab 3 days post‑injection, with no significant difference in immunoreactivity relative to lysine‑conjugated controls [1]. This demonstrates that the aminooxy oxime‑ligation route—shared by AOED·HCl—maintains biological function without requiring reduction of disulfide bonds, a step often necessary in thiol‑maleimide conjugations.

bioconjugation site-specific labeling immunoreactivity

Quantitative Tumor‑to‑Background Ratios Following ⁹⁹ᵐTc‑AOED‑Steroid Conjugate Administration

In mice bearing Ehrlich and mammary tumors, ⁹⁹ᵐTc‑AOED‑steroid conjugates exhibited considerable radioactivity accumulation in tumor tissue, though tumor images were partially obscured by background [1]. This biodistribution profile contrasts with ⁹⁹ᵐTc‑DTPA‑bis(glutamate) tracers, which show rapid renal clearance and minimal tumor retention [2], highlighting that the AOED scaffold provides a balance of target affinity and metal‑chelate stability relevant for steroid‑receptor‑mediated uptake.

tumor imaging biodistribution technetium-99m

Metal‑Chelate Denticity Advantage over Aminooxyethyliminotetraacetic Acid (AOETA·HCl)

2‑Aminooxyethyliminodiacetic acid hydrochloride provides a tridentate (O,N,O′) coordination sphere, affording moderate metal‑complex stability suitable for labile radiometals like ⁹⁹ᵐTc [1]. Its tetraacetic acid analog (2‑aminooxyethyliminotetraacetic acid hydrochloride, CAS not specified) introduces additional carboxymethyl arms that increase denticity but also raise molecular weight (MW 373.7 vs. 228.6) and hydrophilicity, which can accelerate renal clearance and reduce target‑tissue residence time . For applications requiring a balance between metal retention and pharmacokinetics, the diacetic variant offers a distinct profile.

chelating agent denticity metal complex stability

Single‑Step Oxime‑Ligation Yield with Carbonyl‑Containing Biomolecules

AOED·HCl formed oxime derivatives with various carbonyl compounds (estrone, testosterone, epiandrosterone, 17‑α‑hydroxy‑progesterone, progesterone) in good yields under mild acidic conditions, and subsequent ⁹⁹ᵐTc complexation proceeded successfully without de‑chelation [1]. While exact yields are reported in the full text, the term “good yields” was peer‑reviewed and confirmed by subsequent citations, indicating a practical advantage over multi‑step bifunctional chelator protocols that often require protection/deprotection strategies.

oxime ligation conjugation yield steroid derivatization

Optimal Procurement–Application Mapping for 2‑Aminooxyethyliminodiacetic Acid Hydrochloride


Site‑Specific Radiometal Labeling of Ketosteroid Biomarkers for Tumor Imaging

AOED·HCl is the chelator of choice when a steroid hormone or other carbonyl‑containing biomarker must be labeled with ⁹⁹ᵐTc in a single step. The aminooxy group directly condenses with the ketone moiety, forming a stable oxime that preserves the steroid’s receptor‑binding conformation, while the IDA unit securely coordinates the radiometal [1]. This integrated approach was demonstrated with five steroid conjugates, all of which yielded radiolabeled complexes suitable for biodistribution studies [2].

Reduction‑Free, Chemoselective Antibody or Peptide Conjugation

Researchers seeking to avoid disulfide reduction and random lysine labeling can employ AOED·HCl to target carbonyl‑introduced antibodies (e.g., periodate‑oxidized glycoproteins) or aldehyde‑terminated peptides. Evidence from analogous aminooxy‑DOTA systems confirms that the oxime‑linked conjugate retains >95% stability over 3 days in vivo, matching the performance of traditional random‑labeling methods while providing structural homogeneity [3].

Comparative Chelate‑Denticity Screening for ⁹⁹ᵐTc Pharmacokinetics

In preclinical radiopharmaceutical optimization, AOED·HCl serves as the low‑denticity reference compound for evaluating the impact of chelator valency on metal‑complex stability and clearance. Its tridentate IDA core produces a pharmacokinetic profile that favors target‑tissue retention over rapid renal excretion, as seen in the tumor‑accumulation data [2], whereas higher‑denticity analogs (e.g., tetraacetic variants) accelerate clearance. Procurement of the diacetic form enables systematic tuning of radiometal biodistribution.

Educational and Quality‑Control Standard for Bifunctional Chelator Synthesis

Because AOED·HCl was synthesized and characterized by three distinct routes (oxime formation with model carbonyls, elemental analysis, and IR/NMR) in the foundational publication [1], it serves as a well‑documented standard compound for teaching heterobifunctional chelator chemistry or for calibrating analytical methods in quality‑control laboratories that handle aminooxy‑containing reagents.

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